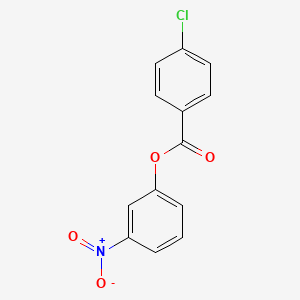![molecular formula C15H13ClN2OS B13988835 N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide CAS No. 71233-09-5](/img/structure/B13988835.png)
N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzamide group linked to a thiourea moiety, which includes a 2-chloro-4-methylphenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide typically involves the reaction of 2-chloro-4-methylaniline with benzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or acetone, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure cost-effectiveness and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Derivatives with different substituents replacing the chloro group.
Applications De Recherche Scientifique
N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity or receptor binding. The chloro and methyl groups contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide
- 4-chloro-N-(2-methylphenyl)-3-(4-morpholinylsulfonyl)benzamide
- 2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide
Uniqueness
N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. The presence of both chloro and methyl groups on the phenyl ring enhances its stability and lipophilicity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
71233-09-5 |
|---|---|
Formule moléculaire |
C15H13ClN2OS |
Poids moléculaire |
304.8 g/mol |
Nom IUPAC |
N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C15H13ClN2OS/c1-10-7-8-13(12(16)9-10)17-15(20)18-14(19)11-5-3-2-4-6-11/h2-9H,1H3,(H2,17,18,19,20) |
Clé InChI |
HMEDXTYPFBACPA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


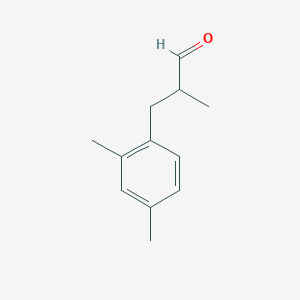
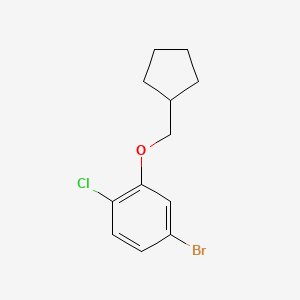
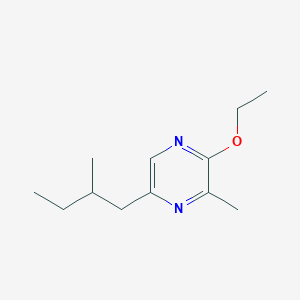
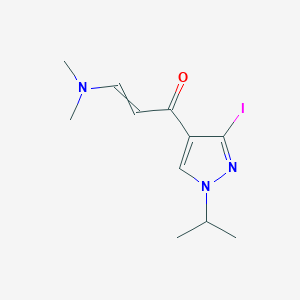
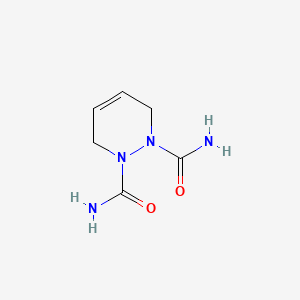
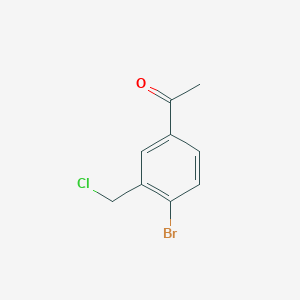
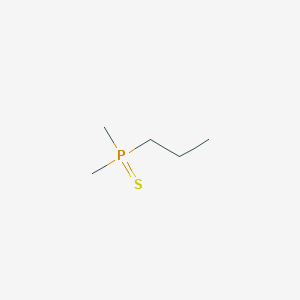
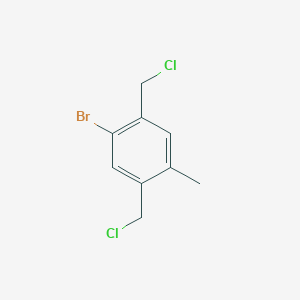
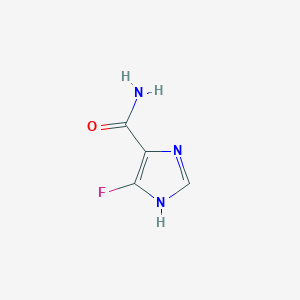
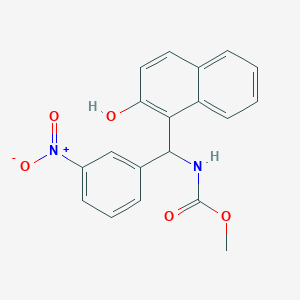
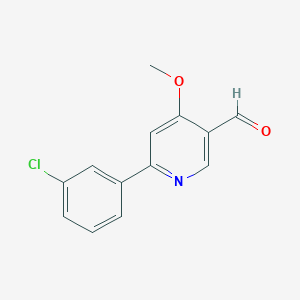
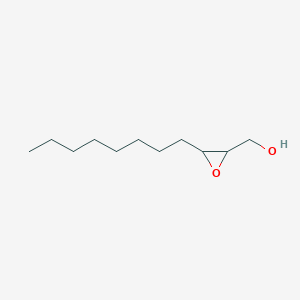
![5-Chloro-3-[(5-chloro-1,2,4-thiadiazol-3-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B13988831.png)
